Natrium-Taurochenodesoxycholat

Übersicht

Beschreibung

Sodium taurochenodeoxycholate is a bile acid salt that plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is one of the primary bile acids produced in the liver and is involved in various metabolic processes, including cholesterol metabolism and bile flow regulation.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of sodium taurochenodeoxycholate, they do mention the synthesis of a related bile acid, taurohyodeoxycholic acid . This synthesis involves aminolysis of sodium taurine with a mixed anhydride derived from hyodeoxycholic acid, suggesting that a similar approach could potentially be used for synthesizing sodium taurochenodeoxycholate.

Molecular Structure Analysis

The molecular structure of sodium taurochenodeoxycholate is not directly discussed in the provided papers. However, the crystal structure of a related compound, sodium taurodeoxycholate monohydrate, has been studied, revealing a trigonal space group and a helical arrangement of molecules . This information could provide insights into the molecular structure of sodium taurochenodeoxycholate, as both compounds share similar structural features.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving sodium taurochenodeoxycholate. However, they do discuss the metabolism of related bile acids, such as the conversion of sodium taurolithocholate to taurochenodeoxycholate in hamsters . This indicates that sodium taurochenodeoxycholate can be involved in metabolic pathways and may undergo transformations within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium taurochenodeoxycholate are indirectly mentioned through its effects on biological systems. For instance, sodium taurochenodeoxycholate has been shown to decrease acidic steroid synthesis, cholesterol turnover, and cholesterol balance in rats . Additionally, its presence in the diet does not influence cholesterol absorption, unlike sodium taurocholate . These effects suggest that sodium taurochenodeoxycholate has distinct physical and chemical properties that influence its biological activity.

Relevant Case Studies

Several studies have investigated the effects of sodium taurochenodeoxycholate on biological systems. For example, its impact on bile flow and bile acid excretion has been examined, with findings indicating that it can prevent cholestasis when administered with primary bile salts . Another study found that feeding sodium taurochenodeoxycholate to rats led to a decrease in acidic steroid synthesis and cholesterol balance . These case studies highlight the physiological relevance of sodium taurochenodeoxycholate and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Lipide und Proteine löslich machen

Natrium-Taurochenodesoxycholat ist ein ionisches Detergens, das zur Solubilisierung von Lipiden und Proteinen verwendet wird . Diese Eigenschaft macht es in verschiedenen biochemischen Forschungsanwendungen nützlich, bei denen die Solubilisierung von Lipiden oder Proteinen erforderlich ist.

Gallenforschung

Als Gallensäure wird this compound in Studien im Zusammenhang mit dem Gallenstoffwechsel verwendet . Zum Beispiel wurde es in Studien zum Sterolstoffwechsel unter Verwendung einer Kombination aus Isotopen- und chromatographischen Verfahren verwendet .

Regulierung von Glukose

In der Forschung wurde this compound verwendet, um zu beurteilen, ob Pankreas-β-Zellen zur Gallensäure-abhängigen Regulierung von Glukose beitragen . Diese Forschung ist entscheidend für das Verständnis der Rolle von Gallensäuren im Glukosestoffwechsel und könnte Auswirkungen auf die Behandlung von Diabetes haben.

Rückkopplungsregulation von Ntcp

This compound wurde in Studien zur Untersuchung der kurzfristigen Rückkopplungsregulation des Natrium-Taurocholat-Cotransporting-Polypeptids (Ntcp) durch Gallensalze in vivo verwendet . Ntcp ist ein wichtiger Transporter in der Leber, der für die Aufnahme von Gallensäuren aus dem Blut verantwortlich ist. Das Verständnis seiner Regulation könnte Einblicke in die Leberfunktion und -erkrankungen liefern.

Cholestase-Forschung

This compound wurde in der Forschung verwendet, um seine Wirkung auf die von Estradiol-17β-D-glucuronid (E-17G) induzierte Cholestase bei weiblichen Ratten zu untersuchen . Cholestase ist ein Zustand, bei dem die Galle nicht von der Leber in den Zwölffingerdarm gelangen kann. Die anticholestatischen Wirkungen von this compound könnten möglicherweise zu neuen Behandlungen für diese Erkrankung führen.

Detergens in biochemischen Anwendungen

Aufgrund seiner Eigenschaften als anionisches Detergens kann this compound in verschiedenen biochemischen Anwendungen verwendet werden<a aria-label="1: " data-citationid="85ef87ff-6567-ac9c-f49c-8bada747ae5f-34" h="ID=SERP,5015.1" href="https://www

Wirkmechanismus

Target of Action

Sodium taurochenodeoxycholate is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, it reduces cholesterol formation in the liver .

Mode of Action

Chenodeoxycholic acid, a primary bile acid in the liver, combines with taurine to form the bile acid taurochenodeoxycholic acid . In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt . It acts as a detergent to solubilize fats in the small intestine and is itself absorbed by active transport in the terminal ileum .

Biochemical Pathways

The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . Hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities .

Pharmacokinetics

It is known that it is absorbed by active transport in the terminal ileum . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a result of its action, sodium taurochenodeoxycholate reduces cholesterol formation in the liver, increases the volume of bile secretion from the liver, and increases bile discharge into the duodenum . It also has potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .

Safety and Hazards

Zukünftige Richtungen

Sodium taurochenodeoxycholate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It is also being investigated for its role in inflammation and cancer therapy .

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPNVUSIMGAJFC-HLEJRKHJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6009-98-9 | |

| Record name | 6009-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENYL TAURINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2SD3PHQ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

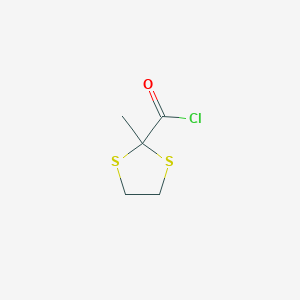

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)